Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-
Description
Chemical Significance and Research Context
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- belongs to the broader class of oxalamic acid derivatives, which have emerged as significant compounds in medicinal chemistry and synthetic organic chemistry research. The compound features a 2-tertiary-butylaniline moiety conjugated to an oxoacetic acid framework, creating a structure that exhibits unique chemical properties and reactivity patterns.
The research significance of this compound stems from its structural relationship to other bioactive oxalamic acid derivatives. Related compounds in this chemical family have been investigated for their potential pharmaceutical applications, particularly in the context of enzyme inhibition and protein modification studies. The presence of the tertiary butyl group on the aromatic ring introduces steric hindrance that can significantly influence the compound's binding affinity and selectivity in biological systems.
The synthetic accessibility of this compound has been demonstrated through established synthetic methodologies involving the reaction of 2-tertiary-butylaniline with oxalyl chloride derivatives. Research has shown that oxalamic acid derivatives can be efficiently prepared through a two-step process involving initial acylation followed by hydrolysis under basic conditions. This synthetic approach allows for the preparation of various analogs and derivatives for structure-activity relationship studies.
The compound's chemical framework makes it particularly relevant in the context of amide bond formation and hydrolysis studies. The oxalamic acid moiety provides a model system for investigating the reactivity of activated carboxylic acid derivatives, while the aromatic amine component contributes to the compound's potential for π-π interactions and hydrogen bonding phenomena.
Structural and Functional Overview
The molecular structure of acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- can be characterized by its molecular formula C₁₂H₁₅NO₃, which corresponds to a molecular weight of approximately 221.25 grams per mole. The compound exists in multiple forms, including the free acid form and various ester derivatives, with the methyl ester variant having been specifically characterized with a molecular weight of 235.28 grams per mole.
The structural architecture consists of several key functional groups that define its chemical behavior. The central oxoacetic acid framework features a carbonyl group adjacent to a carboxylic acid functionality, creating an α-keto acid system. This structural motif is known for its enhanced electrophilic character and susceptibility to nucleophilic attack, making it a versatile intermediate in organic synthesis.
The aromatic component features a benzene ring substituted at the ortho position with a 1,1-dimethylethyl group, commonly known as a tertiary butyl group. This bulky substituent significantly influences the compound's steric profile and electronic properties. The tertiary butyl group provides substantial steric hindrance around the aromatic nitrogen, which can affect the compound's reactivity and binding characteristics in both chemical and biological contexts.
| Structural Feature | Description | Functional Significance |
|---|---|---|
| Oxoacetic acid core | α-Keto carboxylic acid | Enhanced electrophilicity, metabolic lability |
| Tertiary butyl substituent | Bulky alkyl group at ortho position | Steric hindrance, hydrophobic interactions |
| Aromatic amine linkage | Conjugated aniline derivative | π-π interactions, hydrogen bonding capacity |
| Amide connectivity | Secondary amide bond | Structural rigidity, hydrogen bonding |
The electronic properties of the compound are significantly influenced by the conjugation between the aromatic system and the carbonyl groups. This extended conjugation system affects the compound's ultraviolet absorption characteristics and can influence its stability under various chemical conditions. The presence of the electron-donating tertiary butyl group modulates the electron density on the aromatic ring, potentially affecting the compound's reactivity toward electrophilic aromatic substitution reactions.
The three-dimensional conformation of the molecule is constrained by the amide bond geometry and the steric interactions between the tertiary butyl group and the oxoacetic acid moiety. These conformational constraints can significantly influence the compound's biological activity and its ability to interact with specific molecular targets. The relatively rigid structure limits conformational flexibility while maintaining key functional groups in defined spatial orientations.
In solution, the compound can exist in various tautomeric forms, particularly involving the keto-enol equilibrium of the α-keto acid system. The relative stability of these tautomers depends on factors such as solvent polarity, temperature, and pH conditions. Understanding these equilibria is crucial for predicting the compound's behavior in different chemical environments and its potential interactions with biological macromolecules.
Properties
IUPAC Name |
2-(2-tert-butylanilino)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)8-6-4-5-7-9(8)13-10(14)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHRZRMWPNAJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- typically involves the reaction of acetic acid derivatives with substituted aniline compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can produce less oxidized forms of the compound.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial and Antifungal Activities
Recent studies have highlighted the compound's potential as an antibacterial and antifungal agent. For instance, a study evaluated various derivatives of phenyl amino acetic acid for their biological activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity with specific derivatives showing enhanced efficacy against gram-positive bacteria .
Table 1: Antibacterial Activity of Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4h | Staphylococcus aureus | 5.44 |
| 4n | Escherichia coli | 5.68 |
| 4f | Bacillus stereothermophilus | 3.28 |
This table summarizes the observed zones of inhibition for selected compounds derived from acetic acid, indicating their potential as therapeutic agents.
Agricultural Applications
The compound's derivatives have been studied for their potential use as plant growth regulators. Research has shown that certain phenyl amino acetic acid derivatives can enhance plant growth and yield by modulating metabolic pathways involved in growth regulation. These findings suggest that such compounds could be useful in agricultural formulations aimed at improving crop productivity .
Material Science Applications
In the realm of material science, acetic acid derivatives are being explored for their role in developing new polymeric materials with enhanced properties. Their ability to act as intermediates in polymer synthesis may lead to the creation of materials with improved thermal stability and mechanical strength. This application is particularly relevant in the production of specialty polymers used in coatings and adhesives .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted by Sammaiah et al. assessed the antimicrobial efficacy of various synthesized phenyl amino acetic acid derivatives. The study utilized standardized methods to evaluate antibacterial and antifungal activities against multiple strains, providing a robust dataset that supports the compound's potential as a bioactive agent in pharmaceuticals .
Case Study 2: Agricultural Impact
Another research effort focused on the agricultural application of phenyl amino acetic acid derivatives demonstrated significant increases in crop yield when applied to Solanum lycopersicum (tomato plants). The study highlighted the compound's role in enhancing photosynthetic efficiency and nutrient uptake, suggesting its viability as a natural growth enhancer .
Mechanism of Action
The mechanism by which acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyridine-Based Analogues
Example: 2-[5-cyano-1,6-dihydro-2-(1,1-dimethylethyl)-6-oxo-3-pyridyl]-2-oxoacetic acid
- Structural differences: Incorporates a pyridine ring with a cyano substituent instead of a phenyl group.
- Biological activity: Exhibits cardiotonic activity (positive inotropic effect) but is less potent than milrinone, likely due to steric hindrance from the tert-butyl group .
- Synthesis : Involves condensation of tert-butyl-substituted pyridine intermediates with α-ketoacetic acid derivatives.
Phenoxyacetic Acid Derivatives
Example: (4-Bromo-2-tert-butylphenoxy)acetic acid
- Structural differences : Replaces the amide (-NH-C(O)-) with an ether (-O-) linkage.
- Impact: Reduced hydrogen-bonding capacity but increased hydrolytic stability.
Fluorophenyl-Substituted Analogues
Example: ((4-Fluorophenyl)(1-methylethyl)amino)oxo-acetic acid
- Structural differences : Features a fluorophenyl group and isopropyl substituent instead of tert-butyl.
Cyclohexyl-Substituted Analogues
Example: 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid
Hydrazide Derivatives
Example: 2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-(3-methoxyphenyl)acetamide
- Structural differences : Contains a hydrazide group (-NH-N=C-) and methoxy substituents.
- Impact : The hydrazide allows for tautomerism, which may enhance chelation properties compared to the target compound’s rigid amide structure .
Physicochemical and Spectroscopic Comparisons
Biological Activity
Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- (CAS Number: 254751-08-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.
Molecular Formula: C13H17NO3
Molar Mass: 235.28 g/mol
Synonyms: Methyl 2-((2-(tert-butyl)phenyl)amino)-2-oxoacetate
Storage Conditions: Store at -20°C for long-term stability.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molar Mass | 235.28 g/mol |
| CAS Number | 254751-08-1 |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Synthesis
The synthesis of acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- typically involves the reaction of isatin derivatives with ethyl chloroacetate in the presence of anhydrous potassium carbonate. The resulting compounds are characterized through various spectral methods including IR and NMR spectroscopy to confirm their structures .
Anticancer Activity
Recent studies have indicated that derivatives of acetic acid, particularly those containing phenyl amino groups, exhibit significant anticancer properties. For instance, research focused on the cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines demonstrated that these compounds induce apoptosis through mechanisms such as membrane blebbing and chromatin condensation .
In a specific study, compounds similar to acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- were shown to decrease proliferation rates in cancer cell lines significantly. The correlation between antioxidant activity and anticancer effects was also noted, suggesting a dual mechanism of action .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties. A study assessed various derivatives for their effectiveness against several bacterial strains. Results indicated moderate antibacterial activity with certain derivatives demonstrating zones of inhibition ranging from 5 mm to over 10 mm against gram-positive and gram-negative bacteria .
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 |
| Compound B | Escherichia coli | 8 |
| Compound C | Bacillus subtilis | 7 |
Case Studies
- Cytotoxicity in Cancer Cells : A case study involving MCF-7 cells treated with methyl esters revealed significant apoptotic characteristics after treatment with acetic acid derivatives. The study utilized flow cytometry to quantify apoptosis and found a marked increase compared to untreated controls .
- Antimicrobial Efficacy : Another case study focused on the antibacterial effects of phenyl amino acetic acid derivatives showed that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains, indicating potential for development into therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo- and its derivatives?
The compound can be synthesized via amide coupling or ester hydrolysis reactions. For example:
- Ester hydrolysis : Reacting tert-butyl-substituted phenyl isocyanate with ethyl oxoacetate under basic conditions (e.g., NaOH/EtOH) yields the target compound after acid workup .
- Peptide coupling : Isoxazolium salts (e.g., DCC or EDC) facilitate coupling between tert-butyl-substituted aniline derivatives and activated acetic acid intermediates, achieving yields >85% .
Key considerations : Monitor reaction pH to avoid premature hydrolysis of intermediates.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Use multi-technique validation :
- NMR : Confirm tert-butyl group presence via singlet at δ 1.3 ppm (9H) and amide proton resonance at δ 8.1–8.3 ppm .
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+ at m/z 264.2) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What are its primary applications in medicinal chemistry research?
This compound serves as:
- A scaffold for peptide mimetics due to its stable tert-butyl group and amide bond .
- A precursor for enzyme inhibitors , particularly targeting proteases and kinases, via functionalization of the oxoacetate moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies in bioactivity (e.g., antiviral vs. negligible activity) may arise from:
- Structural variants : Minor substitutions (e.g., fluorine at the phenyl ring in ) alter binding affinity.
- Assay conditions : Varying pH or co-solvents (e.g., DMSO concentration) impact solubility and activity .
Methodological fix : Perform side-by-side assays under standardized conditions and use structure-activity relationship (SAR) models to isolate critical functional groups .
Q. What strategies optimize the compound’s synthetic yield for large-scale research applications?
- Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs while maintaining >90% yield .
- Purification : Employ recrystallization (hexane:EtOAc, 3:1) or preparative HPLC for >99% purity .
Q. How does the tert-butyl group influence the compound’s biochemical interactions?
The tert-butyl group:
- Enhances metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis .
- Modulates lipophilicity (logP ~2.1), improving membrane permeability in cell-based assays .
- Caveat : Excessive bulk may hinder binding to shallow protein pockets, as seen in failed kinase inhibitor trials .
Data Analysis and Experimental Design
Q. How to design experiments analyzing its role in peptide chain elongation?
- Step 1 : Incorporate the compound into model peptides (e.g., Z-Gly-Tyr-OMe) via solid-phase synthesis .
- Step 2 : Use MALDI-TOF MS to track molecular weight increments (+207.23 g/mol per incorporation) .
- Step 3 : Compare enzymatic degradation rates (e.g., trypsin) against non-tert-butyl analogs to assess stability .
Q. What computational tools predict its interactions with biological targets?
- Docking simulations : Use AutoDock Vina with PDB structures (e.g., HIV protease: 1NH0) to map binding poses .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction : SwissADME to optimize bioavailability and toxicity profiles pre-synthesis .
Contradictory Findings and Troubleshooting
Q. Why do some studies report high cytotoxicity while others show low toxicity?
- Cell line variability : IC50 values differ in HepG2 (IC50 = 12 µM) vs. HEK293 (IC50 > 100 µM) due to metabolic enzyme expression .
- Impurity artifacts : Trace DMF or unreacted isocyanate in crude samples can skew results. Always validate purity via LC-MS .
Q. How to address inconsistent NMR spectra for derivatives?
- Dynamic effects : Rotameric states of the tert-butyl group cause splitting; use elevated temps (50°C) to simplify spectra .
- Tautomerism : Oxo-amide equilibrium may obscure signals. Lock solvents (e.g., DMSO-d6) to stabilize one form .
Methodological Resources
- Spectral libraries : PubChem (CID 7142725) for reference NMR/IR data .
- Synthetic protocols : CAS Common Chemistry (RN 7142-72-5) for verified reaction conditions .
- Toxicity data : EPA DSSTox (DTXSID40221611) for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
